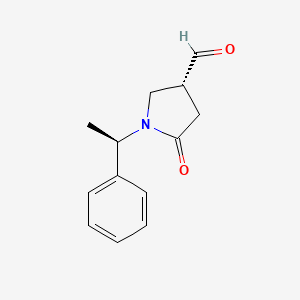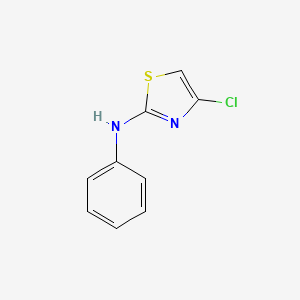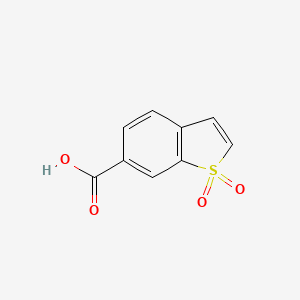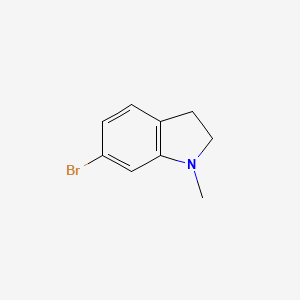
6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-cloro-1,2,3,4-tetrahidroquinolina-3-carboxílico es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por su amplia gama de actividades biológicas y se utilizan a menudo como andamiajes en el desarrollo de fármacos . Este compuesto se caracteriza por la presencia de un átomo de cloro en la posición 6 y un grupo ácido carboxílico en la posición 3 del anillo tetrahidroquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-cloro-1,2,3,4-tetrahidroquinolina-3-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) o el cloruro de zinc (ZnCl2) . Otro enfoque incluye el uso de reacciones multicomponentes que involucran la isomerización de intermedios iminio .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-cloro-1,2,3,4-tetrahidroquinolina-3-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de tetrahidroquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinolina y tetrahidroquinolina, que pueden exhibir diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
El ácido 6-cloro-1,2,3,4-tetrahidroquinolina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-cloro-1,2,3,4-tetrahidroquinolina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir la actividad de ciertas enzimas y proteínas, lo que lleva a sus efectos biológicos. Por ejemplo, puede interferir con la síntesis de la pared celular bacteriana o interrumpir la replicación viral . Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto biológico específicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-cloro-1,2,3,4-tetrahidroquinolina-8-carboxílico: Similar en estructura pero con el grupo ácido carboxílico en la posición 8.
1,2,3,4-Tetrahidroisoquinolina: Carece del átomo de cloro y del grupo ácido carboxílico, pero comparte el núcleo tetrahidroquinolina.
Ácido quinolina-7-carboxílico: Contiene un grupo ácido carboxílico en la posición 7 y carece de la estructura tetrahidro.
Singularidad
El ácido 6-cloro-1,2,3,4-tetrahidroquinolina-3-carboxílico es único debido a la posición específica del átomo de cloro y el grupo ácido carboxílico, lo que puede influir en su reactividad y actividad biológica. Esta estructura única le permite participar en reacciones químicas específicas y exhibir propiedades biológicas distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) |
Clave InChI |
INOJHLCJPLKNIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC2=C1C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)

![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)
![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)


